(4-Aminobenzoyl)-L-glutamic acid

Antimalarial Antifolate antagonism Plasmodium falciparum

QC analysts validating folic acid/methotrexate methods cannot substitute PABA or the D-isomer for the official USP/EP impurity standard. (4-Aminobenzoyl)-L-glutamic acid is the sole certified Folic Acid EP Impurity A & Methotrexate EP Impurity K. • Unlike PABA, does not antagonize sulfadoxine in P. falciparum assays-critical for antifolate mechanism studies. • Bypasses dihydropteroate intermediate; generates dihydrofolate directly via DHPS for branch-point enzymology. • FeCl₃-hydrazine process achieves 95.64% yield, supporting reliable kg-scale supply.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 4271-30-1
Cat. No. B030231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminobenzoyl)-L-glutamic acid
CAS4271-30-1
Synonyms4-aminobenzoylglutamic acid
4-aminobenzoylglutamic acid, (D)-isomer
4-aminobenzoylglutamic acid, (L)-isomer ion
glutamyl-p-aminobenzoic acid
N-(4-aminobenzoyl)-L-glutamic acid
N-(P-AMINOBENZOYL)GLUTAMIC ACID
p-aminobenzoylglutamate
p-aminobenzoylglutamic acid
PABGA
para-aminobenzoylglutamic acid
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1
InChIKeyGADGMZDHLQLZRI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Aminobenzoyl)-L-glutamic Acid: Identity and Baseline


(4-Aminobenzoyl)-L-glutamic acid (synonyms: N-(4-aminobenzoyl)-L-glutamic acid, p-aminobenzoylglutamic acid, PABGA) is a synthetic dipeptide formed by formal condensation of 4-aminobenzoic acid with L-glutamic acid [1]. It is classified as an N-acyl-L-alpha-amino acid and a substituted aniline, bearing both an aromatic amine and two carboxylic acid groups [1]. In pharmaceutical contexts it is officially recognized as Folic Acid EP Impurity A and Methotrexate EP Impurity K, and is supplied as a USP/EP Certified Reference Material . The compound is used as a folate catabolite marker, a strong UV-absorbing derivatization tag for oligosaccharides, and a substrate/inhibitor probe in folate enzymology .

(4-Aminobenzoyl)-L-glutamic Acid: Why Analogs Cannot Substitute


Although (4-aminobenzoyl)-L-glutamic acid shares the 4-aminobenzoyl pharmacophore with simpler analogs such as p-aminobenzoic acid (PABA) and with the nitro precursor N-(4-nitrobenzoyl)-L-glutamic acid, it occupies a unique functional niche that makes generic substitution problematic [1][2]. In folate biosynthesis, PABA and (4-aminobenzoyl)-L-glutamic acid feed into distinct branch-points of the pathway, generating different products: dihydropteroic acid versus dihydrofolate, respectively [1]. In antimalarial antifolate antagonism assays, PABA partially antagonizes sulfadoxine activity whereas (4-aminobenzoyl)-L-glutamic acid does not [2]. Furthermore, only the L-glutamic acid conjugate of 4-aminobenzoic acid—not the D-isomer, the nitro precursor, or the simple PABA acid—is listed as the official USP/EP reference standard for folic acid and methotrexate impurity testing . The quantitative evidence below delineates exactly where substitution fails and why positive selection of this compound is necessary.

(4-Aminobenzoyl)-L-glutamic Acid: Quantitative Differentiation Evidence


Selective Non-Antagonism in Sulfadoxine Assays

In a direct head-to-head in vitro study using two strains of Plasmodium falciparum, p-aminobenzoylglutamic acid (pABG) did not antagonize sulfadoxine activity, whereas p-aminobenzoic acid (PABA) produced slight antagonism and folic acid produced marked antagonism [1]. At 10⁻⁷ M folic acid—a concentration lower than that in standard RPMI 1640 medium—sulfadoxine activity was reduced 7,000- to 9,000-fold relative to controls [1]. This differential pharmacological behavior is compound-specific and cannot be reproduced by substituting PABA or folic acid.

Antimalarial Antifolate antagonism Plasmodium falciparum

Dihydrofolate vs. Dihydropteroate Product Outcome

In cell-free extracts of pea seedlings expressing dihydropteroate synthase activity, p-aminobenzoic acid (PABA) was a more active substrate than p-aminobenzoylglutamic acid (pABG) for the overall reaction, but the two substrates led to fundamentally different products [1]. PABA combined with the pteridine precursor to form dihydropteroic acid, whereas pABG directly yielded dihydrofolic acid, bypassing the pteroate intermediate [1]. The study confirmed product identity by bioautographic characterization [1].

Folate biosynthesis Dihydropteroate synthase Plant enzymology

Dihydropteroate Synthase Inhibition Potency

The BRENDA enzyme database catalogs a Ki value for p-aminobenzoylglutamate (the conjugate base of the target compound) of 1 mM against dihydropteroate synthase (EC 2.5.1.15) [1]. For the same enzyme, two clinical sulfonamide drugs show comparable inhibition constants: dapsone Ki = 1.16 mM and sulfamethoxazole Ki = 1.17 mM [1]. This places p-aminobenzoylglutamate in the same potency range as established sulfonamide antifolates for this target.

Dihydropteroate synthase Enzyme inhibition Antifolate

Exclusive Pharmacopeial Reference Standard Designation

The (4-aminobenzoyl)-L-glutamic acid compound is the sole chemical entity registered and certified as Folic Acid EP Impurity A (EP Y0001242) and Methotrexate EP Impurity K, traceable to USP Reference Standard 1019870 . No structural analog—including (4-aminobenzoyl)-D-glutamic acid, N-(4-nitrobenzoyl)-L-glutamic acid, or 4-aminobenzoic acid—holds this official pharmacopeial designation for the folic acid or methotrexate monographs. The certified reference material is produced under ISO 17034 and ISO/IEC 17025, with multi-traceability to USP and EP primary standards .

Pharmaceutical impurity Reference standard USP/EP monograph

High-Yield Synthetic Route Advantage

A patented preparation method (CN105439895A) achieves a total yield of 95.64% for N-(4-aminobenzoyl)-L-glutamic acid through a three-step cascade: acyl chlorination of p-nitrobenzoic acid, condensation with sodium glutamate, and reduction of the nitro intermediate using a hydrazine hydrate–FeCl₃·6H₂O system [1]. This modern catalytic reduction step alone reaches 96.58% yield in 30 minutes [1]. In contrast, the traditional ammonium sulfide reduction route delivers a cumulative yield of only approximately 58% [1].

Process chemistry Synthesis yield Procurement economics

(4-Aminobenzoyl)-L-glutamic Acid Application Scenarios


Sulfadoxine Antagonism-Free Antimalarial Research

In P. falciparum in vitro assays, the compound serves as a folate-pathway probe that does not antagonize sulfadoxine, unlike PABA or folic acid. This allows researchers to dissect antifolate drug mechanisms without the vector of confounding antagonism introduced by the more commonly used folate-pathway additives [1].

Plant and Microbial Folate Biosynthesis Pathway Dissection

As a substrate for dihydropteroate synthase, p-aminobenzoylglutamic acid generates dihydrofolate directly, bypassing the dihydropteroate intermediate that is the sole product when PABA is used. This branch-point selectivity makes the compound essential for experiments designed to isolate the coupling step between pteroate synthesis and glutamate ligation [1].

GMP Quality Control for Folic Acid and Methotrexate

As the sole official Folic Acid EP Impurity A and Methotrexate EP Impurity K reference standard, the compound is mandatory for impurity profiling, method validation, and batch release testing under USP–NF and EP monographs. No structural analog can serve as a regulatory substitute in ANDA submissions or commercial QC workflows [1].

Cost-Efficient Bulk Procurement

The patented FeCl₃-hydrazine reduction process achieves a total synthesis yield of 95.64%, compared to approximately 58% for the legacy ammonium sulfide method. Procurement teams sourcing kilogram-scale quantities should verify that the supplier uses this modern route, which supports more favorable pricing and supply reliability [1].

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